3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine
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Overview
Description
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol It is a brominated pyridine derivative that contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with azetidine-3-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in organic solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole
- 3-(Azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is unique due to the presence of both the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-5-bromopyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-7(2-11-3-8)6-13-9-4-12-5-9/h1-3,9,12H,4-6H2 |
InChI Key |
LYWNFQFJFBMLAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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